3-(4-Nitrophenoxy)benzoic acid
Overview
Description
3-(4-Nitrophenoxy)benzoic acid is an organic compound with the molecular formula C13H9NO5 It is characterized by the presence of a nitrophenoxy group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenoxy)benzoic acid typically involves the reaction of 4-nitrophenol with 3-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the chlorine atom from the benzoic acid derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, and the product is isolated by acidification and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may employ more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenoxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-(4-Aminophenoxy)benzoic acid.
Esterification: Esters of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential use in organic electronics and materials science.
Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. In materials science, its unique structure allows it to participate in various chemical reactions, enabling the formation of complex materials with desirable properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenoxy)benzoic acid
- 3,5-bis(4-nitrophenoxy)benzoic acid
- 4-(4-Nitrophenoxy)benzoic acid
Uniqueness
3-(4-Nitrophenoxy)benzoic acid is unique due to the presence of both a nitrophenoxy group and a benzoic acid moietyCompared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and research applications .
Properties
IUPAC Name |
3-(4-nitrophenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)9-2-1-3-12(8-9)19-11-6-4-10(5-7-11)14(17)18/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCHRSGYGNEWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306451 | |
Record name | 3-(4-Nitrophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27237-21-4 | |
Record name | 3-(4-Nitrophenoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27237-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Nitrophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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